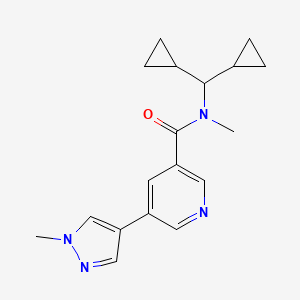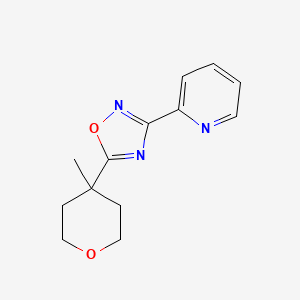![molecular formula C17H20F2N4O B7574322 4-[[2-(difluoromethyl)quinazolin-4-yl]amino]-N-methylcyclohexane-1-carboxamide](/img/structure/B7574322.png)
4-[[2-(difluoromethyl)quinazolin-4-yl]amino]-N-methylcyclohexane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[[2-(difluoromethyl)quinazolin-4-yl]amino]-N-methylcyclohexane-1-carboxamide, also known as PF-06463922, is a small molecule inhibitor that targets the protein called ROS1. ROS1 is a receptor tyrosine kinase that is aberrantly activated in various cancers, including non-small cell lung cancer (NSCLC). PF-06463922 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential treatment for ROS1-positive NSCLC.
作用機序
4-[[2-(difluoromethyl)quinazolin-4-yl]amino]-N-methylcyclohexane-1-carboxamide is a selective inhibitor of ROS1 kinase activity. ROS1 is a receptor tyrosine kinase that is aberrantly activated in various cancers, including NSCLC. Upon binding of its ligand, ROS1 activates downstream signaling pathways that promote cell proliferation and survival. 4-[[2-(difluoromethyl)quinazolin-4-yl]amino]-N-methylcyclohexane-1-carboxamide binds to the ATP-binding site of ROS1 and inhibits its kinase activity, thereby blocking downstream signaling and inducing cell cycle arrest and apoptosis in ROS1-positive cancer cells.
Biochemical and Physiological Effects
4-[[2-(difluoromethyl)quinazolin-4-yl]amino]-N-methylcyclohexane-1-carboxamide has been shown to selectively inhibit ROS1 kinase activity in vitro and in vivo. In preclinical models of ROS1-positive NSCLC, 4-[[2-(difluoromethyl)quinazolin-4-yl]amino]-N-methylcyclohexane-1-carboxamide has been shown to induce cell cycle arrest and apoptosis, leading to inhibition of tumor growth and prolonged survival. 4-[[2-(difluoromethyl)quinazolin-4-yl]amino]-N-methylcyclohexane-1-carboxamide has also been shown to have minimal off-target effects on other kinases, indicating its high selectivity for ROS1.
実験室実験の利点と制限
4-[[2-(difluoromethyl)quinazolin-4-yl]amino]-N-methylcyclohexane-1-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and formulated for in vitro and in vivo studies. It has shown high selectivity for ROS1 kinase activity and minimal off-target effects on other kinases, making it a useful tool for studying the role of ROS1 in cancer. However, 4-[[2-(difluoromethyl)quinazolin-4-yl]amino]-N-methylcyclohexane-1-carboxamide has limitations in terms of its specificity for ROS1. It has been shown to inhibit other kinases, such as ALK and MET, at higher concentrations, indicating the need for careful dose optimization in lab experiments.
将来の方向性
There are several future directions for the development and application of 4-[[2-(difluoromethyl)quinazolin-4-yl]amino]-N-methylcyclohexane-1-carboxamide. First, clinical trials are ongoing to evaluate the safety and efficacy of 4-[[2-(difluoromethyl)quinazolin-4-yl]amino]-N-methylcyclohexane-1-carboxamide in patients with ROS1-positive NSCLC. Second, combination therapies with other targeted agents or immunotherapies are being explored to enhance the efficacy of 4-[[2-(difluoromethyl)quinazolin-4-yl]amino]-N-methylcyclohexane-1-carboxamide in treating ROS1-positive NSCLC. Third, further preclinical studies are needed to investigate the potential of 4-[[2-(difluoromethyl)quinazolin-4-yl]amino]-N-methylcyclohexane-1-carboxamide in other ROS1-positive cancers, such as glioblastoma and cholangiocarcinoma. Finally, the development of more potent and selective ROS1 inhibitors is needed to overcome the limitations of 4-[[2-(difluoromethyl)quinazolin-4-yl]amino]-N-methylcyclohexane-1-carboxamide and improve the treatment of ROS1-positive cancers.
合成法
The synthesis of 4-[[2-(difluoromethyl)quinazolin-4-yl]amino]-N-methylcyclohexane-1-carboxamide involves several steps, starting with the reaction between 2-chloro-4-(difluoromethyl)quinazoline and N-methylcyclohexane-1-carboxamide to form 2-(difluoromethyl)-4-(N-methylcyclohexane-1-carboxamido)quinazoline. This intermediate is then reacted with 4-aminophenol to form 4-[[2-(difluoromethyl)quinazolin-4-yl]amino]-N-methylcyclohexane-1-carboxamide, the final product.
科学的研究の応用
4-[[2-(difluoromethyl)quinazolin-4-yl]amino]-N-methylcyclohexane-1-carboxamide has been extensively studied in preclinical models of ROS1-positive NSCLC. In vitro studies have shown that 4-[[2-(difluoromethyl)quinazolin-4-yl]amino]-N-methylcyclohexane-1-carboxamide inhibits ROS1 kinase activity and downstream signaling pathways, leading to cell cycle arrest and apoptosis in ROS1-positive NSCLC cells. In vivo studies using xenograft models have demonstrated that 4-[[2-(difluoromethyl)quinazolin-4-yl]amino]-N-methylcyclohexane-1-carboxamide inhibits tumor growth and prolongs survival in mice with ROS1-positive NSCLC.
特性
IUPAC Name |
4-[[2-(difluoromethyl)quinazolin-4-yl]amino]-N-methylcyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F2N4O/c1-20-17(24)10-6-8-11(9-7-10)21-15-12-4-2-3-5-13(12)22-16(23-15)14(18)19/h2-5,10-11,14H,6-9H2,1H3,(H,20,24)(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWAQFRHEEHSFTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCC(CC1)NC2=NC(=NC3=CC=CC=C32)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[2-(difluoromethyl)quinazolin-4-yl]amino]-N-methylcyclohexane-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(2-Hydroxypropyl)piperazin-1-yl]-(7-methoxy-3-methyl-1-benzofuran-2-yl)methanone](/img/structure/B7574241.png)
![(6-Chloroquinolin-8-yl)-[4-(2-hydroxypropyl)piperazin-1-yl]methanone](/img/structure/B7574259.png)
![1-(3,4-Difluorophenyl)-2-[2-(4-methylpyrazol-1-yl)ethylamino]ethanol](/img/structure/B7574266.png)

![N-(8-cyano-1,4-dioxaspiro[4.5]decan-8-yl)-6-ethylsulfanylpyridine-3-carboxamide](/img/structure/B7574286.png)
![N-[1-(2,4-difluorophenyl)pyrrolidin-3-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7574293.png)
![2-[3-(1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)propyl]-1,3-benzoxazole](/img/structure/B7574297.png)


![1-[4-(4-Ethyl-1,2,4-triazol-3-yl)piperidin-1-yl]-3-(4-fluorophenoxy)propan-1-one](/img/structure/B7574330.png)

![N,N-dimethyl-1-[4-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]morpholin-2-yl]methanamine](/img/structure/B7574345.png)
![4-[3-(Azepan-1-ylmethyl)piperidine-1-carbonyl]-1-methylpyrrolidin-2-one](/img/structure/B7574353.png)
![2-[[[1-(2-Hydroxyethyl)piperidin-4-yl]methyl-methylamino]methyl]indolizine-1-carbonitrile](/img/structure/B7574361.png)